N-(2,3-dichlorophenyl)nonanamide
Description
N-(2,3-Dichlorophenyl)nonanamide is an amide derivative featuring a nonanoyl chain (nine-carbon alkyl group) linked to a 2,3-dichlorophenyl moiety via an amide bond. For instance, compounds like N-(2,3-dichlorophenyl)propanamide (a shorter-chain analog) are documented, with CAS RN 26320-47-8, and are used in pharmacological studies . The dichlorophenyl group is known to enhance lipophilicity and influence receptor binding, as seen in dopamine D3 receptor ligands and P2X7 antagonists . The nonanamide chain may contribute to membrane permeability and metabolic stability, similar to synthetic vanilloids like N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide (nonivamide), which mimics capsaicin’s activity .
Properties
Molecular Formula |
C15H21Cl2NO |
|---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)nonanamide |
InChI |
InChI=1S/C15H21Cl2NO/c1-2-3-4-5-6-7-11-14(19)18-13-10-8-9-12(16)15(13)17/h8-10H,2-7,11H2,1H3,(H,18,19) |
InChI Key |
VVBKHSLGUFERNQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NC1=C(C(=CC=C1)Cl)Cl |
Canonical SMILES |
CCCCCCCCC(=O)NC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2,3-Dichlorophenyl)propanamide (CAS 26320-47-8)
- Structure : Propionamide chain (3 carbons) attached to 2,3-dichlorophenyl.
- Properties: Higher solubility in polar solvents compared to nonanamide due to shorter alkyl chain.
- Applications : Used as a precursor in pharmacological agents targeting neurotransmitter receptors .
- Synthesis : Commercial availability indicates established synthetic routes, though yields and purity vary (e.g., 98% purity in discontinued products) .
5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7f)
- Structure : Pentanamide chain with a piperazine-linked 2,3-dichlorophenyl group and thiophenyl substituent.
- Synthesis: 65% yield via substitution of 1-(2,3-dichlorophenyl)piperazine, purified by normal-phase chromatography .
- Biological Relevance : Demonstrates selectivity for dopamine D3 receptors, suggesting the dichlorophenyl group enhances receptor affinity .
5-(4-(2,3-Dichlorophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7v)
- Structure : Diazepane ring replaces piperazine in 7f.
- Synthesis : Lower yield (38%) due to steric hindrance from the seven-membered diazepane ring .
- Activity : Reduced receptor selectivity compared to 7f, highlighting the impact of heterocyclic ring size on pharmacological profiles .
Nonanamide Derivatives with Varied Aromatic Groups
Nonivamide (N-[(4-Hydroxy-3-methoxybenzyl)nonanamide)
- Structure: Nonanamide chain attached to a vanillyl (4-hydroxy-3-methoxyphenyl) group.
- Activity: Acts as a TRPV1 agonist, mimicking capsaicin’s desensitization of nociceptive fibers but with reduced irritation .
- Comparison: Unlike N-(2,3-dichlorophenyl)nonanamide, the vanillyl group introduces hydrogen-bonding capacity, altering target specificity (TRPV1 vs.
N-(4-(Pyridin-2-yl)phenyl)-5-(4-(2-cyanophenyl)piperazin-1-yl)pentanamide (7j)
- Structure: Cyanophenyl substituent instead of dichlorophenyl.
- Synthesis: 41% yield; electron-withdrawing cyano group may reduce nucleophilic substitution efficiency .
- Pharmacology : Likely modulates serotonin or dopamine receptors, demonstrating how electronic effects of substituents dictate receptor engagement .
Impact of Alkyl Chain Length
- Shorter Chains (Propanamide) : Higher solubility but faster metabolic clearance. Example: N-(2,3-dichlorophenyl)propanamide’s commercial availability suggests utility in early-stage drug discovery .
- Longer Chains (Nonanamide): Enhanced lipophilicity and prolonged half-life, as seen in nonivamide’s sustained TRPV1 activity .
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